molecular formula C20H22ClFN2O3S B11236721 N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11236721
M. Wt: 424.9 g/mol
InChI Key: BHOPEMRXNJJQSY-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chlorine, methyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Chlorine, methyl, and fluorophenyl groups are introduced through substitution reactions using reagents like chlorinating agents, methylating agents, and fluorophenyl derivatives.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using amine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)piperidine-3-carboxamide: Shares a similar core structure but lacks the fluorophenyl and methanesulfonyl groups.

    N-(5-chloro-2-methylphenyl)-4,5-dihydrofuran-3-carboxamide: Contains a dihydrofuran ring instead of the piperidine ring.

Uniqueness

N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-4-7-17(21)11-19(14)23-20(25)16-3-2-10-24(12-16)28(26,27)13-15-5-8-18(22)9-6-15/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)

InChI Key

BHOPEMRXNJJQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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